molecular formula C13H21NO4 B2616600 (1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid CAS No. 2551076-37-8

(1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid

Cat. No. B2616600
CAS RN: 2551076-37-8
M. Wt: 255.314
InChI Key: IZGXPVDPMQVVNM-WPXGONGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H21NO4 and its molecular weight is 255.314. The purity is usually 95%.
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Scientific Research Applications

Tertiary Butyl Esters in Synthetic Organic Chemistry

Tertiary butyl esters play a crucial role in synthetic organic chemistry. These compounds are versatile and find applications in various areas. One notable method involves the direct introduction of the tert-butoxycarbonyl (Boc) group into organic compounds using flow microreactor systems . The flow process is more efficient, sustainable, and versatile compared to traditional batch methods. Tertiary butyl esters are essential intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Unique Reactivity of the Tert-Butyl Group

The tert-butyl group (t-Bu) exhibits a distinct reactivity pattern due to its steric hindrance. Researchers have highlighted its significance in various contexts:

Characterization of Organic Compounds

The compound “(1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid” can be characterized using X-ray powder diffraction (XRD). XRD is a powerful nondestructive technique for analyzing both organic and inorganic crystalline materials. It provides information on phase identification, quantitative analysis, and structural imperfections. Researchers use XRD to study materials from various disciplines, including geology, environmental science, and pharmaceuticals. Recent advancements extend its applications to carbon-based materials and nanomaterials .

Nanomaterial Characterization

XRD has become essential for characterizing nanomaterials. By analyzing diffraction patterns, researchers can determine the crystalline structure, degree of crystallinity, and presence of impurities. This technique aids in assessing the quality and properties of nanomaterials, making it valuable in emerging fields such as nanotechnology .

properties

IUPAC Name

(1S)-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-8-4-7(5-8)9-6-10(9)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7?,8?,9?,10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGXPVDPMQVVNM-VVIYDGDNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C2CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC1CC(C1)C2C[C@@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid

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